molecular formula C17H19NO2 B5813785 4-benzyl-1-(2-furoyl)piperidine

4-benzyl-1-(2-furoyl)piperidine

Cat. No. B5813785
M. Wt: 269.34 g/mol
InChI Key: CQIFKDMOJRODLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2-furoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-furoyl)piperidine is not fully understood. However, it is believed to exert its effects through several pathways. In cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-β peptides by binding to them and preventing their aggregation. In Parkinson's disease research, it has been found to protect dopaminergic neurons from oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer research, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, it has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. In Parkinson's disease research, it has been found to increase the levels of dopamine and its metabolites in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-(2-furoyl)piperidine in lab experiments is its potential to exhibit significant activity against various diseases. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-benzyl-1-(2-furoyl)piperidine. One direction is to investigate its potential application in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need to develop more efficient synthesis methods for this compound to improve its yield and reduce costs.

Synthesis Methods

The synthesis of 4-benzyl-1-(2-furoyl)piperidine involves several steps. The first step is the condensation of 2-furoic acid with benzylamine to produce 2-benzyl-2,3-dihydrofuran-2,3-dione. The second step involves the reduction of the dihydrofuran ring using sodium borohydride to produce this compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

4-benzyl-1-(2-furoyl)piperidine has been studied extensively for its potential application in scientific research. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, it has been found to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIFKDMOJRODLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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